槐果碱

描述

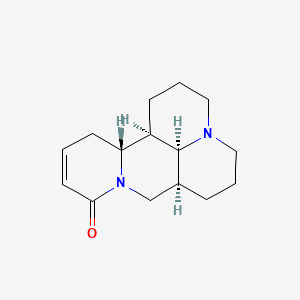

Sophocarpine is an alkaloid and a natural product found in Daphniphyllum oldhamii, Daphniphyllum pentandrum, and other organisms . It has a molecular formula of C15H22N2O .

Synthesis Analysis

Sophocarpine has been used as a starting material to synthesize two matrine derivatives by introducing indole and cyclohexylamino to the 13 position of matrine . These derivatives have shown better activities against human cancer cells and insect cell lines than the parent matrine .

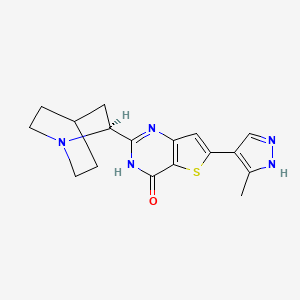

Molecular Structure Analysis

The molecular structure of Sophocarpine has been characterized using infrared spectroscopy (IR), MS, 1H NMR, 13C NMR, and X-ray crystal diffraction . The IUPAC name of Sophocarpine is (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one .

Chemical Reactions Analysis

Sophocarpine has been found to have analgesic and anti-inflammatory effects . It has been shown to decrease the amplitude and maximal depolarization velocity of action potentials, and inhibit Na+ current, Ca2+ current, and K+ tail current .

Physical And Chemical Properties Analysis

Sophocarpine has a molecular weight of 246.35 g/mol . It has a density of 1.19g/cm³, a melting point of 81-82°C, a boiling point of 425.4°C at 760 mmHg, and a flashing point of 194°C .

科学研究应用

抗炎和镇痛作用

槐果碱已被证明具有抗炎和镇痛作用。 它调节多种信号通路,例如NF-κB、MAPK、PI3K/AKT和AMPK通路 {svg_1}.

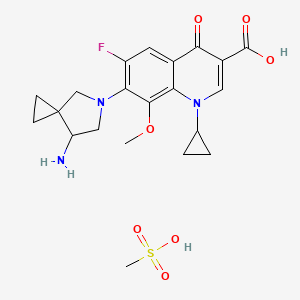

抗病毒特性

槐果碱已证明具有抗病毒特性。 一项比较不同生物碱抗HBV作用的研究表明,暴露于槐果碱的HepG2.2.15细胞中乙型肝炎表面抗原(HBsAg)水平下降更为有效 {svg_2}.

抗寄生虫活性

槐果碱已被发现具有抗寄生虫作用。 这使其成为开发新型抗寄生虫药物的潜在候选者 {svg_3}.

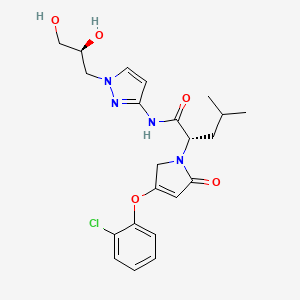

抗癌潜力

槐果碱在癌症治疗中显示出潜力。 其抗癌作用已在多项研究中得到证实 {svg_4}.

内分泌调节作用

槐果碱已被发现具有内分泌调节作用。 这表明它可以用于治疗内分泌疾病 {svg_5}.

器官保护作用

槐果碱已证明具有器官保护作用。 这表明它可以用于保护器官免受各种疾病的损害 {svg_6}.

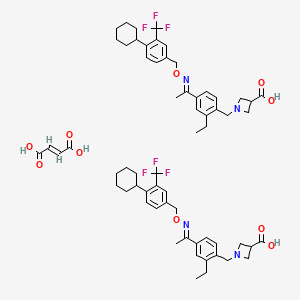

糖尿病性心肌病的治疗

槐果碱已被发现可抑制体外和体内NF-κB介导的炎症,可用于治疗糖尿病性心肌病 {svg_7}.

每种应用都是独特的,并且已得到详细的研究。 然而,需要进一步的研究和评估来推动槐果碱的临床应用 {svg_8}. 重要的是要注意,虽然槐果碱的药理作用已被证实,但对其药理作用的毒性和安全性评估以及关于分子机制的报道仍然有限 {svg_9}.

作用机制

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides L., Sophora flavescens Ait., and Sophora subprostrata .

Target of Action

Sophocarpine has been shown to target various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also targets the regulation of IL-6, TNF-α, and IL-8 . In addition, it has been found to interact with microRNA-21 (miR-21) in the context of head and neck squamous cell carcinoma .

Mode of Action

Sophocarpine interacts with its targets to modulate various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, along with upstream pathways such as PI3K/AKT and MAPK . In the context of head and neck squamous cell carcinoma, sophocarpine exerts its growth-inhibitory effect via the downregulation of miR-21 expression by blocking Dicer-mediated miR-21 maturation .

Biochemical Pathways

Sophocarpine affects various biochemical pathways. It modulates the NF-κB, MAPK, PI3K/AKT, and AMPK pathways, which are involved in inflammation, pain, viral infections, parasitic infections, cancer, endocrine regulation, and organ protection . It also affects the IL-6, TNF-α, and IL-8 pathways .

Pharmacokinetics

The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life . .

Result of Action

Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It has been found to inhibit the proliferation, invasion, and migration of head and neck squamous cell carcinoma cells . It also ameliorates ox-LDL-mediated cytotoxicity, DNA fragmentation, and apoptosis in a dose-dependent manner .

Action Environment

The action of sophocarpine can be influenced by various environmental factors.

安全和危害

Sophocarpine is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Sophocarpine has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Cellular Effects

Sophocarpine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .

Molecular Mechanism

Sophocarpine can reverse isoprenaline-induced arrhythmia and inhibit INa, ICaL, and IKr currents . The electrophysiological effects of sophocarpine are similar to those of amiodarone, which might be regarded as a prospective antiarrhythmic agent .

Temporal Effects in Laboratory Settings

The distribution of sophocarpine in the body conforms to a two-compartment model, and sophocarpine can be detected in various tissues with a relatively short half-life .

Dosage Effects in Animal Models

Sophocarpine administration to diabetic mice significantly attenuated glucose content in the plasma . The diabetes mediated lowering of GSH, ceruloplasmin and vitamin E was prevented in mice plasma by sophocarpine administration .

Metabolic Pathways

Sophocarpine is involved in the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It also has potential therapeutic effects on coronavirus disease 2019 (COVID-19) by mediating cytokine release and the nuclear factor NF-κB signaling pathway .

Transport and Distribution

Sophocarpine can be detected in various tissues with a relatively short half-life . This suggests that it is transported and distributed within cells and tissues.

属性

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)